4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole
Description
Chemical Significance and Historical Context of Thiadiazole Derivatives
Thiadiazoles represent a critical class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. First synthesized in the late 19th century, these derivatives gained prominence due to their structural versatility and pharmacological potential. The 1,2,3-thiadiazole subgroup, in particular, emerged as a focal point for synthetic organic chemistry following the development of the Hurd–Mori reaction in the 1950s, which enabled efficient cyclization of hydrazones using thionyl chloride. This method revolutionized access to substituted 1,2,3-thiadiazoles, including halogenated and nitro-functionalized variants like 4-(4-chloro-3-nitrophenyl)-1,2,3-thiadiazole.
The pharmacological relevance of thiadiazoles became evident through compounds such as cephazolin (antibiotic) and acetazolamide (diuretic), which underscored their role in drug discovery. Modern advancements, including microwave-assisted synthesis and transition-metal-free protocols, have further expanded the accessibility of structurally complex thiadiazoles for applications ranging from anticancer agents to photodynamic therapy. The incorporation of electron-withdrawing groups, such as nitro and chloro substituents, has been shown to enhance stability and modulate electronic properties, making derivatives like this compound valuable for material science and medicinal chemistry.
Structural Uniqueness and Nomenclature of this compound
The compound this compound (CAS: 337924-91-1) features a 1,2,3-thiadiazole core substituted at the 4-position with a para-chloro-meta-nitrophenyl group. Its IUPAC name derives from the parent 1,2,3-thiadiazole ring, numbered such that the sulfur atom occupies position 1, followed by nitrogen atoms at positions 2 and 3. The phenyl substituent is attached to position 4 of the heterocycle, with additional nitro (-NO₂) and chloro (-Cl) groups at positions 3 and 4 of the benzene ring, respectively (Figure 1).
Molecular Formula : C₈H₄ClN₃O₂S
Molecular Weight : 241.65 g/mol
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | 378.3±34.0 °C (predicted) |
| Density | 1.454±0.06 g/cm³ |
| pKa | -5.01±0.27 (predicted) |
The nitro group’s electron-withdrawing nature and the chloro substituent’s steric effects synergistically influence the compound’s reactivity. X-ray crystallography of analogous structures, such as 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, reveals planar configurations that minimize steric clashes while maximizing conjugation between the heterocycle and aryl substituents. This structural rigidity enhances thermal stability, making the compound suitable for high-temperature applications in polymer chemistry.
The synthetic route to this compound typically involves Hurd–Mori cyclization, where a hydrazone intermediate derived from 4-chloro-3-nitrobenzaldehyde reacts with thionyl chloride to form the thiadiazole ring. Recent innovations, such as solvent-free microwave-assisted methods, have improved yields to >80% while reducing reaction times from hours to minutes.
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2S/c9-6-2-1-5(3-8(6)12(13)14)7-4-15-11-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBAFKBPBSTOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSN=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Tosylhydrazones with Sulfur (I₂/DMSO-Catalyzed)
Reaction Mechanism and Conditions
Weiwei Li and colleagues demonstrated that 1,2,3-thiadiazoles can be synthesized via iodine/dimethyl sulfoxide (I₂/DMSO)-catalyzed cyclization of N-tosylhydrazones with elemental sulfur. For 4-(4-chloro-3-nitrophenyl)-1,2,3-thiadiazole, the protocol involves:
- Synthesis of N-Tosylhydrazone Precursor : 4-Chloro-3-nitrobenzaldehyde reacts with p-toluenesulfonyl hydrazide in ethanol under reflux to form the corresponding N-tosylhydrazone.
- Cyclization with Sulfur : The N-tosylhydrazone is treated with sulfur powder in the presence of I₂ (10 mol%) and DMSO at 80–100°C for 6–12 hours. The reaction proceeds via a thioketene intermediate, which undergoes intramolecular cyclization to form the thiadiazole ring.
Key Parameters:
Phosphoryl Chloride-Mediated Cyclization
Condensation and Cyclization
A University of Tunku Abdul Rahman thesis detailed the synthesis of 1,2,4-triazolo-1,3,4-thiadiazoles using phosphoryl chloride (POCl₃) as a cyclizing agent. Adapting this method for this compound involves:
- Precursor Preparation : 4-Chloro-3-nitrobenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.
- Cyclization : The hydrazide reacts with thiosemicarbazide in POCl₃ at 60–70°C for 4–6 hours. POCl₃ facilitates dehydration and ring closure, forming the thiadiazole core.
Key Parameters:
Comparative Analysis of Synthesis Methods
Experimental Optimization Strategies
Enhancing Nitration Regioselectivity
The nitro group’s position critically impacts biological activity. To ensure para-chloro and meta-nitro substitution:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chloro group at the 4-position of the phenyl ring undergoes substitution under basic conditions. Key findings include:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | Anhydrous DMF, 80°C | 4-methoxy-3-nitrophenyl derivative | 72 | |
| Piperidine | THF, reflux | 4-piperidino-3-nitrophenyl compound | 68 |
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at the chloro-bearing carbon, facilitated by the electron-withdrawing nitro group .
Reduction of the Nitro Group
The nitro group at the 3-position is reducible to an amine under catalytic hydrogenation:
| Catalyst System | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C (10%) | Ethanol, 50 psi | 4-chloro-3-aminophenyl derivative | >95% | |
| NaBH₄/CuCl₂ | MeOH, 0°C | Same as above | 88% |
The reduction preserves the thiadiazole ring integrity but may require buffering agents to prevent ring-opening side reactions.
Thiadiazole Ring-Opening Reactions
The 1,2,3-thiadiazole ring undergoes regioselective cleavage with nucleophiles, forming reactive intermediates:
-
With O-Nucleophiles (e.g., methanol):
Ring opening generates a thioketene intermediate, which reacts to form methyl thioacetate derivatives. Subsequent intramolecular cyclization yields 2-methoxybenzo[b]thiophenes (Scheme 1) . -
With N-Nucleophiles (e.g., butylamine):
Forms thioamide intermediates that cyclize to N-substituted indole-2-thiols (e.g., 1-butylindole-2-thiol) in 65–78% yields .
Oxidation Reactions
The thiadiazole sulfur atom is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C → RT | Thiadiazole sulfoxide | Antiviral agents | |
| H₂O₂/FeSO₄ | AcOH, 60°C | Thiadiazole sulfone | Polymer additives |
Sulfoxide derivatives exhibit enhanced biological activity against tobacco mosaic virus (TMV) .
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the meta position relative to itself:
| Reaction | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-chloro-3,5-dinitrophenyl compound | 58 | |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | 41 |
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties
Numerous studies have highlighted the antibacterial efficacy of thiadiazole derivatives, including 4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole. This compound has been tested against a range of Gram-positive and Gram-negative bacteria. For instance:
- Escherichia coli and Staphylococcus aureus were among the strains evaluated for sensitivity to this compound. The results indicated significant antibacterial activity, positioning it as a potential candidate for developing new antibiotics .
- In a comparative study, several synthesized thiadiazole derivatives exhibited potent activity against bacterial strains, with some compounds showing effectiveness comparable to standard antibiotics like ampicillin .
Antifungal Activity
The antifungal properties of this compound have also been documented:
- It demonstrated notable activity against Candida albicans , making it a valuable candidate for treating fungal infections. The minimal inhibitory concentration (MIC) values indicated its potential effectiveness in clinical applications .
Anticancer Applications
The anticancer potential of thiadiazole compounds has been extensively researched. Studies have shown that derivatives like this compound can induce cytotoxic effects in various cancer cell lines:
- Research indicates that this compound can decrease the viability of human cancer cells such as those from breast (T47D), colon (HT-29), and lung (A549) cancers .
- The mechanism of action often involves the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
| Application | Biological Activity | Tested Organisms/Cell Lines | Findings |
|---|---|---|---|
| Antibacterial | Inhibition of growth | E. coli, S. aureus | Significant activity compared to antibiotics |
| Antifungal | Inhibition of growth | Candida albicans | Notable antifungal activity with low MIC |
| Anticancer | Cytotoxic effects | T47D (breast), HT-29 (colon), A549 (lung) | Reduced cell viability; apoptosis induction |
| Anti-inflammatory | Enzyme inhibition | Various inflammatory models | Inhibition of cyclooxygenase enzymes |
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and specificity. The thiadiazole ring can also participate in electron transfer processes, contributing to its biological activity.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-1,2,3-thiadiazole (CAS 18212-23-2)
This analog lacks the nitro group, resulting in reduced electron-withdrawing effects. It shows lower antimicrobial activity but higher lipophilicity, making it more suitable for agrochemical applications .
4-(4-Bromophenyl)-1,2,3-thiadiazole
Replacing chlorine with bromine increases molecular weight (241.11 g/mol vs. 226.66 g/mol for the chloro analog) and polarizability. Bromine’s larger atomic radius enhances halogen bonding, improving interactions with biological targets like enzymes .
Comparative Bioactivity:
| Compound | Antimicrobial Activity (Zone of Inhibition, mm) |
|---|---|
| This compound | 14–18 (E. coli), 12–16 (C. albicans) |
| 4-(4-Bromophenyl)-1,2,3-thiadiazole | 10–12 (E. coli), 8–10 (C. albicans) |
Thiadiazole Derivatives with Functional Group Modifications
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
The amino (-NH₂) group at position 2 of the thiadiazole ring introduces hydrogen-bonding capacity. This derivative exhibits enhanced solubility in polar solvents (e.g., DMSO) and superior antimicrobial activity compared to the non-aminated parent compound, with MIC values of 2–4 µg/mL against B. mycoides .
4-[4-((4-Chlorobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (Compound 5b)
Introducing a benzyloxy group increases steric bulk, reducing membrane permeability but improving selectivity against Gram-positive bacteria. Compound 5b shows 90% growth inhibition of S. aureus at 50 µM, outperforming the target compound in narrow-spectrum applications .
Comparison with Heterocyclic Analogs
Thiazole Derivatives: 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole
Replacing the thiadiazole ring with a thiazole (one nitrogen and one sulfur atom) alters electronic distribution. The thiazole derivative exhibits planarity and π-electron delocalization, enhancing interactions with DNA gyrase in antibacterial assays. However, it shows lower thermal stability due to reduced aromaticity .
Structural Differences:
| Feature | Thiadiazole | Thiazole |
|---|---|---|
| Ring Atoms | N, N, S | N, S |
| Aromaticity | High | Moderate |
| Bioactivity Target | Broad-spectrum antimicrobials | DNA gyrase inhibitors |
Selenadiazole Derivatives
Replacing sulfur with selenium in 4-[4-((4-chlorobenzyl)oxy)-phenyl]-1,2,3-selenadiazole (Compound 6b) increases electronegativity and oxidative stability. Selenadiazoles exhibit comparable antimicrobial activity but higher toxicity (IC₅₀ = 15 µM vs. 25 µM for thiadiazoles in mammalian cells) .
Biological Activity
4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The structure of this compound features a thiadiazole ring substituted with a chloro and nitro group on the phenyl moiety. This configuration is crucial as it influences the compound's reactivity and biological activity.
Antibacterial Activity
Thiadiazole derivatives, including this compound, have been extensively studied for their antibacterial properties. Research indicates that compounds with halogen substitutions on the phenyl ring exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Gram-positive Bacteria : The compound shows significant inhibition against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : It also demonstrates activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported in studies ranging from 32 μg/mL to 50 μg/mL .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 32 | |
| This compound | E. coli | 40 | |
| This compound | K. pneumoniae | 50 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties against various strains such as Candida albicans and Aspergillus niger. The presence of oxygenated substituents enhances antifungal activity significantly compared to standard antifungal agents like fluconazole .
Anti-inflammatory and Analgesic Effects
Thiadiazoles have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide synthase (iNOS), which is crucial in inflammatory pathways. In vitro studies have demonstrated that derivatives can effectively reduce inflammation markers .
Anticancer Potential
Emerging research suggests that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to their ability to inhibit certain enzymes involved in cancer progression. For instance, docking studies indicate that these compounds can interact with targets such as kinases involved in cancer signaling pathways .
Case Studies
Recent studies have focused on synthesizing new derivatives of thiadiazoles and evaluating their biological activities:
- Synthesis of New Derivatives : A series of new thiadiazole derivatives were synthesized and tested for antimicrobial activities. The results indicated that compounds with nitro substitutions showed superior activity against multiple bacterial strains compared to their unsubstituted counterparts .
- Mechanistic Studies : Docking studies have revealed that the binding affinity of these compounds to bacterial enzymes correlates with their biological activity. Enhanced interactions through hydrogen bonding were noted in compounds featuring halogen and nitro groups .
Q & A
Q. Key factors affecting yield :
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution .
- Catalyst : Boron trifluoride improves electrophilic aromatic substitution .
- Purification : Column chromatography with silica gel is critical for isolating high-purity products (yields ~85–92%) .
How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?
Advanced Research Question
Spectroscopy :
Q. Crystallography :
- Crystal parameters : Triclinic system (space group P1), with unit cell dimensions (a = 7.438 Å, b = 12.305 Å, c = 16.808 Å) .
- Dihedral angles : The nitro group is twisted ~35° relative to the thiadiazole ring to minimize steric/electronic clashes with the chloro substituent .
Ambiguity resolution : Comparing experimental data (e.g., C–N bond lengths) with computational models identifies delocalization effects in the π-system .
What structural features of this compound influence its biological activity, and how can QSAR models guide optimization?
Advanced Research Question
Key structural determinants :
Q. QSAR insights :
- Hydrophobic parameters : LogP values correlate with membrane permeability in antifungal assays .
- Electrostatic potential maps : Regions near the thiadiazole ring show high electron density, critical for hydrogen bonding in HIV-RT inhibition .
Q. Methodological approach :
- Use k-nearest neighbor molecular field analysis (kNN-MFA) to predict binding affinities .
- Validate via docking studies (e.g., AutoDock Vina) to prioritize derivatives for synthesis .
How do researchers reconcile conflicting reports on the biological activity of this compound derivatives?
Advanced Research Question
Case example : Antifungal vs. antiviral activity discrepancies.
- Methodological variables :
- Assay conditions (e.g., pH, incubation time) affect compound stability .
- Cell line specificity: Mammalian vs. fungal cell membranes differ in lipid composition, altering uptake .
Q. Resolution strategies :
Dose-response curves : Compare IC values across multiple cell lines .
Metabolic profiling : Use LC-MS to identify active metabolites in different biological systems .
What are the best practices for analyzing reaction intermediates and byproducts during the synthesis of this compound?
Basic Research Question
Analytical techniques :
Q. Byproduct mitigation :
- Temperature control : Avoid side reactions (e.g., oxidation) by maintaining reflux conditions .
- Workup protocols : Quench reactions with dilute HCl to precipitate intermediates before column chromatography .
How do computational methods like DFT and molecular docking enhance the understanding of this compound’s reactivity and target interactions?
Advanced Research Question
DFT applications :
Q. Docking studies :
- HIV reverse transcriptase : The thiadiazole ring forms van der Waals contacts with Leu100 and Lys103 residues .
- Antifungal targets : Docking to CYP51 (lanosterol demethylase) suggests competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
